molecular formula C49H100 B14719557 Nonatetracontane CAS No. 7098-27-3

Nonatetracontane

Cat. No.: B14719557
CAS No.: 7098-27-3
M. Wt: 689.3 g/mol
InChI Key: QPGZDOBTQZCJFT-UHFFFAOYSA-N
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Description

Nonatetracontane is a higher alkane with the chemical formula C₄₉H₁₀₀ . It is a long-chain hydrocarbon consisting of 49 carbon atoms and 100 hydrogen atoms. This compound is part of the alkane family, which are saturated hydrocarbons with single bonds between carbon atoms. This compound is typically found in natural sources such as crude oil and can be synthesized in the laboratory.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonatetracontane can be synthesized through various methods, including the Kolbe electrolysis and Wurtz reaction . In Kolbe electrolysis, carboxylic acids are electrolyzed to form hydrocarbons. The Wurtz reaction involves the coupling of alkyl halides in the presence of sodium metal to form higher alkanes.

Industrial Production Methods

Industrially, this compound can be obtained through fractional distillation of crude oil. This process separates the components of crude oil based on their boiling points, allowing for the isolation of higher alkanes like this compound. Additionally, hydrogenation of long olefins can yield higher alkanes, including this compound.

Chemical Reactions Analysis

Types of Reactions

Nonatetracontane undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form alcohols, aldehydes, and carboxylic acids.

    Reduction: Reduction reactions can convert this compound into smaller hydrocarbons.

    Substitution: Halogenation reactions can substitute hydrogen atoms in this compound with halogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or platinum.

    Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Smaller hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

Nonatetracontane has several scientific research applications, including:

    Chemistry: Used as a standard in gas chromatography for boiling point determination.

    Biology: Studied for its role in biological membranes and lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants, waxes, and as an anti-corrosive agent.

Mechanism of Action

Nonatetracontane exerts its effects primarily through its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, making it useful in various applications.

Comparison with Similar Compounds

Nonatetracontane is unique due to its long carbon chain. Similar compounds include other higher alkanes such as:

  • Hexadecane (C₁₆H₃₄)
  • Octadecane (C₁₈H₃₈)
  • Eicosane (C₂₀H₄₂)
  • Triacontane (C₃₀H₆₂)

Compared to these compounds, this compound has a higher molecular weight and melting point, making it more suitable for specific industrial applications such as high-temperature lubricants and waxes.

Properties

CAS No.

7098-27-3

Molecular Formula

C49H100

Molecular Weight

689.3 g/mol

IUPAC Name

nonatetracontane

InChI

InChI=1S/C49H100/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-49H2,1-2H3

InChI Key

QPGZDOBTQZCJFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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